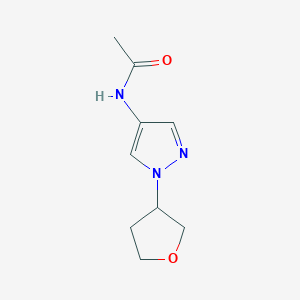
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide” is a complex organic compound. It contains a tetrahydrofuran ring, which is a five-membered ring consisting of four carbon atoms and one oxygen atom . The compound also contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, a novel synthesis of dinotefuran, a related compound, has been achieved through Michael addition reaction of nitromethane to diethyl maleate in 6 steps with 45.5% total yield .Molecular Structure Analysis
The molecular structure of “this compound” is complex due to the presence of multiple functional groups. The tetrahydrofuran ring is substituted in the 3-position with a pyrazol ring and an acetamide group .Scientific Research Applications
Coordination Complexes and Antioxidant Activity
A study focused on pyrazole-acetamide derivatives, demonstrating the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, hinting at the potential for N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide and similar compounds to serve in roles that involve metal coordination and antioxidative properties (Chkirate et al., 2019).
Crystal Structure and Biological Activity
Another study delves into the synthesis and crystal structure characterization of a related compound, highlighting its moderate herbicidal and fungicidal activities. This suggests a potential avenue for this compound in agricultural chemistry, particularly in developing new pesticides or herbicides with specific biological target activities (霍静倩 et al., 2016).
Analgesic Properties
Research into acetamide derivatives has also uncovered their potential analgesic properties. A study synthesizing some acetamide derivatives explored their efficacy against thermal, mechanical, and chemical nociceptive stimuli, indicating the possibility for compounds like this compound to be developed into novel analgesics (Kaplancıklı et al., 2012).
Alzheimer's Disease Therapeutics
The synthesis of 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides as a new class of selective and potent acetylcholinesterase inhibitors and amyloid β aggregation inhibitors suggests potential therapeutic applications for related compounds in treating Alzheimer's disease. This area of research is particularly promising for developing multifunctional drugs aimed at various aspects of neurodegenerative diseases (Umar et al., 2019).
Mechanism of Action
Target of Action
The primary targets of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets, leading to a wide range of potential effects .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently under investigation. Pyrazole derivatives have been found to interact with various biochemical pathways, leading to diverse biological effects .
Pharmacokinetics
Similar compounds have been shown to have good gi absorption and bbb permeability .
Result of Action
The molecular and cellular effects of this compound’s action are currently under investigation. Given the diversity of effects observed with other pyrazole derivatives, it is likely that this compound may also have a wide range of potential effects .
Properties
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-7(13)11-8-4-10-12(5-8)9-2-3-14-6-9/h4-5,9H,2-3,6H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOJWDIUDBRGNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CN(N=C1)C2CCOC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
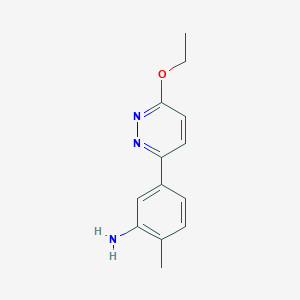

![2-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2991614.png)
![5-Bromo-6-chloro-N-[2-hydroxy-2-(oxolan-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2991615.png)
![(5-Fluoropyridin-3-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2991616.png)
![3,6-dichloro-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)pyridine-2-carboxamide](/img/structure/B2991617.png)
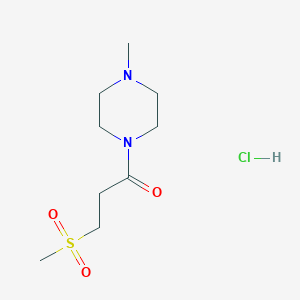


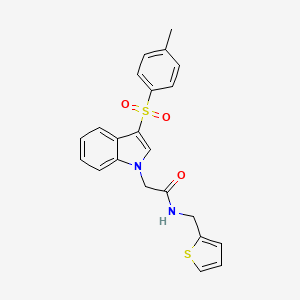
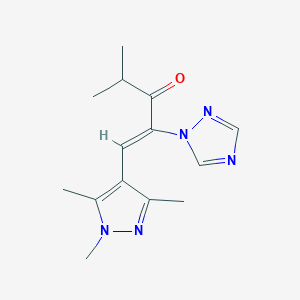
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2991631.png)

![5-nitro-2-[4-(prop-2-yn-1-yl)-1,4-diazepan-1-yl]-1H-1,3-benzodiazole](/img/structure/B2991634.png)
